Cas no 851883-08-4 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine)

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a boronate-protected diamine compound featuring a benzene core functionalized with both an amine and a dioxaborolane group. The tetramethyl dioxaborolane moiety enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate in synthesizing complex aromatic amines. The ortho-diamine functionality allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its air- and moisture-stable properties simplify handling and storage compared to unprotected boronic acids. This compound is particularly valuable in constructing nitrogen-containing heterocycles and functionalized biaryl structures.
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine structure
851883-08-4 structure
Product name:4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
CAS No:851883-08-4
MF:C12H19BN2O2
MW:234.102463006973
MDL:MFCD09027073
CID:828073
PubChem ID:17750242

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
    • 3,4-DIAMINOPHENYLBORONIC ACID, PINACOL ESTER
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Benzenediamine
    • BM627
    • 3,4-Diaminophenylboronic acid pinacol ester
    • PubChem22338
    • SVUDHDDKOKWBNK-UHFFFAOYSA-N
    • BCP22376
    • FCH2821469
    • OR361094
    • AX8212376
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-d
    • 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine (ACI)
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-diamine
    • 851883-08-4
    • AKOS016004645
    • Z2049760863
    • D75720
    • AS-72019
    • SCHEMBL189992
    • EN300-6785815
    • MFCD09027073
    • DTXSID50590380
    • J-511130
    • CS-0096074
    • MDL: MFCD09027073
    • Inchi: 1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3
    • InChI Key: SVUDHDDKOKWBNK-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=C(N)C(N)=CC=1

Computed Properties

  • Exact Mass: 234.153958g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 234.153958g/mol
  • Monoisotopic Mass: 234.153958g/mol
  • Topological Polar Surface Area: 70.5Ų
  • Heavy Atom Count: 17
  • Complexity: 280
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.10
  • PSA: 70.50000
  • LogP: 2.31260

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Security Information

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6785815-0.1g
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
0.1g
$202.0 2023-05-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125836-1G
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
1g
¥ 3,135.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125836-5G
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
5g
¥ 9,405.00 2023-04-13
Enamine
EN300-6785815-5.0g
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
5g
$1779.0 2023-05-05
Enamine
EN300-6785815-0.25g
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
0.25g
$289.0 2023-05-05
Alichem
A019088833-1g
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
1g
$800.00 2023-08-31
TRC
D416628-25mg
3,4-Diaminophenylboronic acid, pinacol ester
851883-08-4
25mg
$81.00 2023-05-18
Enamine
EN300-6785815-2.5g
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
2.5g
$1202.0 2023-05-05
Enamine
EN300-6785815-10.0g
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
10g
$2638.0 2023-05-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB125836-10G
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
851883-08-4 95%
10g
¥ 15,675.00 2023-04-13

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol ;  18 h, 50 bar, 130 °C
Reference
Hydrogenation using iron oxide-based nanocatalysts for the synthesis of amines
Jagadeesh, Rajenahally V.; Stemmler, Tobias; Surkus, Annette-Enrica; Junge, Henrik; Junge, Kathrin; et al, Nature Protocols, 2015, 10(4), 548-557

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, 50 bar, 120 °C
Reference
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: (SP-4-1)-Dichlorobis(tricyclohexylphosphine)palladium Solvents: 1,4-Dioxane ;  overnight, 110 °C
Reference
Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor
Lefranc, Julien ; Schulze, Volker Klaus ; Hillig, Roman Christian; Briem, Hans; Prinz, Florian; et al, Journal of Medicinal Chemistry, 2020, 63(2), 601-612

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  60 psi
Reference
Development of multitargeted inhibitors of both the insulin-like growth factor receptor (IGF-IR) and members of the epidermal growth factor family of receptor tyrosine kinases
Hubbard, Robert D.; Bamaung, Nwe Y.; Fidanze, Steve D.; Erickson, Scott A.; Palazzo, Fabio; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1718-1721

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Synthesis of nitric oxide probes with fluorescence lifetime sensitivity
Zhegalova, Natalia G.; Gonzales, Garrett; Berezin, Mikhail Y., Organic & Biomolecular Chemistry, 2013, 11(47), 8228-8234

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Bis(tricyclohexylphosphine)palladium Solvents: 1,4-Dioxane ;  5 h, 80 °C
Reference
Hangman Salophens
Liu, Shih-Yuan; Nocera, Daniel G., Journal of the American Chemical Society, 2005, 127(15), 5278-5279

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Raw materials

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Preparation Products

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Related Literature

Additional information on 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Comprehensive Guide to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS No. 851883-08-4)

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS No. 851883-08-4) is a specialized boron-containing compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique dioxaborolane structure and diamine functionality make it a versatile intermediate for constructing complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers.

The growing interest in boronic acid derivatives and their applications in drug discovery has propelled the demand for compounds like 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Users often search for "boron-based catalysts" or "amine-functionalized arylboronates," highlighting its relevance in modern synthetic chemistry. This compound’s stability under ambient conditions and compatibility with diverse reaction conditions further enhance its appeal.

In pharmaceutical contexts, CAS No. 851883-08-4 is explored for its potential in designing targeted therapies and bioconjugation. Researchers frequently inquire about "boron in medicinal chemistry" or "diamine-based linker molecules," reflecting its role in developing proteolysis-targeting chimeras (PROTACs) and other advanced therapeutics. Its electron-rich aromatic system also makes it valuable for fluorescent probes and sensor materials.

From a material science perspective, this compound’s tetramethyl-dioxaborolane group offers advantages in polymer modification and OLED fabrication. Searches like "boronate esters in materials" or "high-performance organic electronics" align with its utility in creating thermally stable and light-emitting components. Its chemo- and regioselectivity further supports precise molecular engineering.

Quality and handling of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are critical considerations. FAQs such as "storage conditions for boronates" or "purification methods for diamine derivatives" underscore the need for proper anhydrous storage and inert atmosphere protocols to maintain its reactivity. Analytical techniques like HPLC and NMR are commonly employed to verify purity.

In summary, CAS No. 851883-08-4 bridges multiple disciplines, from catalysis to biomaterials. Its adaptability to green chemistry trends (e.g., "solvent-free boron reactions") and compatibility with automated synthesis platforms position it as a future-forward reagent. Continued research into its structure-activity relationships will likely expand its applications further.

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Amadis Chemical Company Limited
(CAS:851883-08-4)4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
A22790
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):161.0/422.0/1478.0